Scientific Field: Polymer Chemistry
Application Summary: 4,4’-Divinylbiphenyl is utilized in the creation of micropores within hierarchically porous polymers through RAFT copolymerization with styrene .
Experimental Procedures: The process involves the use of 4,4’-Divinylbiphenyl as a cross-linker in the presence of polylactide macro-chain transfer agents. This leads to microphase separation and the formation of bicontinuous morphology composed of polylactide and cross-linked polystyrene microdomains .
Results and Outcomes: The rigid conjugated structure of 4,4’-Divinylbiphenyl, along with a high cross-linking density, is critical for creating micropores and stabilizing mesopores templated by the polylactide domain. The resulting polymers exhibit strong fluorescence .
Scientific Field: Organic Electronics
Application Summary: In the field of organic electronics, 4,4’-Divinylbiphenyl is used for the development of charge transport materials due to its conjugated structure .
Experimental Procedures: The compound is incorporated into semiconductor resists and organic transistor dielectric materials, enhancing their electronic properties .
Scientific Field: Material Science
Experimental Procedures: The synthesis involves RAFT copolymerization, similar to the procedure in polymer chemistry, but focuses on the material properties relevant to material science applications .
Results and Outcomes: The polymers derived from this process have a hierarchical pore structure, which can be crucial for various material science applications .
Scientific Field: Industrial Chemistry
Application Summary: 4,4’-Divinylbiphenyl is used in the production of specialty olefins for various industrial applications, including optical films and charge transport materials .
Experimental Procedures: The compound is synthesized and processed to meet the specific requirements of industrial applications, such as semiconductor manufacturing .
Results and Outcomes: The use of 4,4’-Divinylbiphenyl in these contexts aims to enhance the properties of industrial materials, contributing to the advancement of manufacturing technologies .
4,4'-Divinylbiphenyl has the chemical formula C16H14 and is characterized by two vinyl groups attached to a biphenyl structure. It appears as a white to light yellow crystalline solid and is insoluble in water but soluble in organic solvents. The compound has a melting point of approximately 100-102 °C and a boiling point of about 295 °C at standard atmospheric pressure .
While specific biological activities of 4,4'-Divinylbiphenyl are not extensively documented, compounds with similar structures often exhibit varying degrees of biological activity. The potential for toxicity or pharmacological effects should be considered when handling this compound. Safety data indicates that precautions should be taken to avoid skin contact and inhalation due to its chemical nature .
Several methods exist for synthesizing 4,4'-Divinylbiphenyl:
The applications of 4,4'-Divinylbiphenyl are diverse:
Interaction studies involving 4,4'-Divinylbiphenyl often focus on its role as a monomer or cross-linker in polymer systems. Research has demonstrated that it can influence the mechanical properties and thermal stability of polymers when incorporated into their structures. The compatibility with various polymer matrices is also an area of ongoing investigation .
Several compounds share structural similarities with 4,4'-Divinylbiphenyl. Here are some notable examples:
Compound Name | Chemical Formula | Key Features |
---|---|---|
4,4'-Dimethylbiphenyl | C14H14 | Used mainly as an intermediate in organic synthesis |
2,2'-Divinylbiphenyl | C16H14 | Exhibits different reactivity patterns due to positioning of vinyl groups |
Styrene | C8H8 | A simpler vinyl compound used extensively in plastics |
Uniqueness: What sets 4,4'-Divinylbiphenyl apart is its dual vinyl functionality on a biphenyl backbone, which enhances its reactivity compared to other similar compounds. This feature allows for unique applications in polymer chemistry that are not achievable with simpler compounds like styrene.
The molecular structure of 4,4'-divinylbiphenyl consists of two phenyl rings connected by a single carbon-carbon bond, forming the characteristic biphenyl core with vinyl substituents at the para positions of each ring [1]. The compound has the molecular formula C₁₆H₁₄ and exhibits a molecular weight of 206.28 grams per mole [1]. The biphenyl core demonstrates a non-planar configuration, consistent with the well-established structural characteristics of biphenyl derivatives [2] [3].
Research on biphenyl systems has revealed that the dihedral angle between the two phenyl rings varies significantly depending on the molecular environment [2] [3]. In the gas phase, unsubstituted biphenyl exhibits a dihedral angle of approximately 42 degrees, while in solution states, this angle typically measures around 32 degrees [3]. The non-planar geometry arises from steric interactions between the ortho hydrogen atoms of adjacent rings, which prevents complete planarity of the biphenyl system [4].
For 4,4'-divinylbiphenyl specifically, the presence of vinyl substituents at the para positions minimizes direct steric interference with the biphenyl core rotation, allowing the molecule to adopt conformations similar to the parent biphenyl compound [2]. The electronic effects of the vinyl groups, however, may influence the preferred dihedral angle through conjugative interactions with the aromatic system [5].
The vinyl substituents in 4,4'-divinylbiphenyl are positioned at the para (4,4') positions of the biphenyl framework, creating a symmetrical molecular architecture [1] [6]. Each vinyl group consists of a carbon-carbon double bond directly attached to the aromatic ring, enabling potential conjugation between the vinyl π-system and the aromatic π-electrons [7] [5].
The vinyl groups can adopt different conformational arrangements relative to the aromatic rings [5]. The most stable conformation typically involves the vinyl groups positioned to maximize orbital overlap with the aromatic system, facilitating electronic delocalization [7]. Nuclear magnetic resonance analysis reveals distinct chemical environments for the vinyl protons, with trans and cis vinyl hydrogens appearing at different chemical shifts due to their unique spatial orientations [6].
The molecular geometry analysis indicates that the vinyl groups maintain coplanarity with their respective aromatic rings when steric constraints permit optimal conjugation [5]. This planar arrangement enhances the electronic communication between the vinyl substituents and the biphenyl core, influencing the overall electronic properties of the molecule [8].
Comprehensive nuclear magnetic resonance spectroscopic analysis of 4,4'-divinylbiphenyl has been conducted using both proton and carbon-13 techniques [6]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that clearly distinguish between aromatic and vinyl environments.
Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
---|---|---|---|---|---|
¹H NMR | 7.58 | d | J = 8.4 | 4H | Aromatic H |
¹H NMR | 7.49 | d | J = 8.3 | 4H | Aromatic H |
¹H NMR | 6.76 | dd | J = 17.6, 10.9 | 2H | Vinyl H |
¹H NMR | 5.80 | d | J = 18.4 | 2H | Vinyl H (trans) |
¹H NMR | 5.28 | d | J = 10.9 | 2H | Vinyl H (cis) |
The aromatic protons appear as doublets in the region between 7.49 and 7.58 parts per million, consistent with para-disubstituted benzene rings [6]. The coupling constants of approximately 8.3 to 8.4 Hertz confirm the ortho relationship between adjacent aromatic protons [6].
The vinyl region displays the characteristic pattern of a vinyl group with resonances at 6.76, 5.80, and 5.28 parts per million [6]. The proton at 6.76 parts per million appears as a doublet of doublets, indicating coupling with both the cis and trans vinyl protons [6]. The distinct chemical shifts for the cis and trans vinyl protons reflect their different electronic environments and coupling patterns [6].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information:
Chemical Shift (ppm) | Assignment |
---|---|
140.0 | Aromatic C |
136.6 | Aromatic C |
136.3 | Vinyl C |
127.0 | Aromatic C |
126.7 | Aromatic C |
126.6 | Aromatic C |
113.9 | Vinyl C |
The carbon-13 spectrum reveals seven distinct carbon environments, reflecting the molecular symmetry of 4,4'-divinylbiphenyl [6]. The vinyl carbons appear at 136.3 and 113.9 parts per million, while the aromatic carbons span the region from 126.6 to 140.0 parts per million [6].
Infrared spectroscopy of 4,4'-divinylbiphenyl exhibits characteristic absorption bands that correspond to the various vibrational modes present in the molecule [9] [10]. The spectrum displays several key regions that provide structural confirmation for both the aromatic and vinyl functional groups.
The carbon-hydrogen stretching region above 3000 reciprocal centimeters contains absorptions characteristic of both aromatic and vinyl carbon-hydrogen bonds [10]. Aromatic carbon-hydrogen stretching typically appears in the range of 3000 to 3100 reciprocal centimeters, while vinyl carbon-hydrogen stretching occurs at slightly higher frequencies [9] [10].
The carbon-carbon double bond stretching vibrations appear in the region between 1630 and 1680 reciprocal centimeters [10] [11]. For vinyl groups, this absorption typically occurs around 1640 reciprocal centimeters and provides direct evidence for the presence of the vinyl substituents [11]. The aromatic carbon-carbon stretching vibrations appear in the characteristic range of 1400 to 1620 reciprocal centimeters [10].
The fingerprint region below 1500 reciprocal centimeters contains numerous bending and deformation modes [12]. Vinyl groups exhibit characteristic out-of-plane bending vibrations between 900 and 1000 reciprocal centimeters [11]. Specifically, vinyl groups typically show two intense peaks around 910 and 990 reciprocal centimeters, corresponding to the different out-of-plane bending modes of the vinyl hydrogen atoms [11].
Mass spectrometric analysis of 4,4'-divinylbiphenyl using electron impact ionization reveals a characteristic fragmentation pattern that provides structural confirmation [6]. The molecular ion peak appears at mass-to-charge ratio 206, corresponding to the molecular weight of the compound [6].
Mass (m/z) | Relative Intensity (%) | Assignment |
---|---|---|
206 | 100 (M⁺) | Molecular ion |
179 | 9 | M - 27 |
153 | 10 | M - 53 |
103 | 8 | Fragment |
27 | 10 | Fragment |
The molecular ion peak at mass-to-charge ratio 206 represents the base peak with 100% relative intensity, indicating the stability of the molecular ion under electron impact conditions [6]. The fragmentation pattern shows characteristic losses that correspond to typical vinyl and aromatic fragmentation pathways [6].
The loss of 27 mass units from the molecular ion, appearing at mass-to-charge ratio 179, likely corresponds to the loss of a vinyl radical (C₂H₃) [6]. The fragment at mass-to-charge ratio 153 represents a loss of 53 mass units, potentially indicating the elimination of a vinyl-substituted aromatic fragment [6].
The ultraviolet-visible absorption properties of 4,4'-divinylbiphenyl are influenced by the extended conjugation between the vinyl substituents and the biphenyl core [13] [14]. The electronic transitions in this compound arise from π to π* excitations within the conjugated system [13] [15].
Biphenyl derivatives typically exhibit absorption in the ultraviolet region, with the exact wavelength depending on the degree of conjugation and the nature of substituents [13] [14]. The presence of vinyl groups, which are electron-donating through resonance, generally causes a bathochromic shift (red shift) of the absorption maximum compared to unsubstituted biphenyl [13].
The conjugation between the vinyl groups and the aromatic system results in an extended π-electron system that lowers the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital [15]. This reduction in energy gap typically manifests as absorption at longer wavelengths compared to non-conjugated analogs [15].
The thermal properties of 4,4'-divinylbiphenyl reflect the influence of its molecular structure on intermolecular interactions [16]. The compound exhibits a melting point of 153 degrees Celsius, indicating significant crystalline stability [16]. This relatively high melting point compared to smaller aromatic compounds results from the extended aromatic system and the potential for π-π stacking interactions between molecules [16].
The predicted boiling point of 4,4'-divinylbiphenyl is 341.6 ± 22.0 degrees Celsius [16]. This elevated boiling point reflects the substantial molecular weight of 206.28 grams per mole and the strong intermolecular forces present in the liquid phase [16]. The vinyl substituents contribute to the overall molecular volume and may participate in additional intermolecular interactions that elevate the boiling point [16].
Property | Value | Reference |
---|---|---|
Melting Point | 153°C | [16] |
Boiling Point (predicted) | 341.6±22.0°C | [16] |
The density of 4,4'-divinylbiphenyl has been calculated as 0.998 ± 0.06 grams per cubic centimeter [16]. This density value indicates that the compound is slightly less dense than water, which is consistent with organic aromatic compounds of similar molecular weight [16]. The relatively low density reflects the presence of carbon-carbon double bonds and the aromatic framework, which contribute to a less compact molecular packing arrangement [16].
While specific experimental refractive index data for 4,4'-divinylbiphenyl are not readily available in the literature, related biphenyl derivatives typically exhibit refractive indices in the range of 1.5 to 1.7 [17]. The presence of the extended conjugated system and aromatic rings generally contributes to higher refractive index values compared to saturated organic compounds [17].
Property | Value | Reference |
---|---|---|
Density (predicted) | 0.998±0.06 g/cm³ | [16] |
The solubility characteristics of 4,4'-divinylbiphenyl are governed by its molecular structure and polarity [1] [18]. The compound exhibits a calculated XLogP3 value of 5.9, indicating high lipophilicity and poor water solubility [1]. This high partition coefficient suggests strong affinity for organic solvents and minimal solubility in aqueous media [1].
The topological polar surface area of 4,4'-divinylbiphenyl is calculated as 0 square angstroms, reflecting the absence of polar functional groups such as hydroxyl, amino, or carbonyl groups [1]. This zero polar surface area contributes to the compound's hydrophobic character and explains its preference for non-polar organic solvents [1].
Based on structural similarity to related biphenyl derivatives, 4,4'-divinylbiphenyl is expected to be soluble in aromatic solvents such as benzene and toluene, as well as in chlorinated solvents like dichloromethane and chloroform [19] [18]. The compound is likely to show limited solubility in polar protic solvents such as alcohols and complete insolubility in water [19].
Crystallographic analysis of biphenyl derivatives has provided valuable insights into their solid-state structures [20] [21] [22]. While specific single-crystal X-ray diffraction data for 4,4'-divinylbiphenyl are not extensively reported in the current literature, structural analysis of related compounds provides relevant information about expected crystallographic behavior [23] [20].
Biphenyl compounds typically crystallize in monoclinic or orthorhombic space groups, with the exact space group depending on the substitution pattern and intermolecular interactions [20] [21]. The crystal packing is generally dominated by π-π stacking interactions between aromatic rings and weak hydrogen bonding involving aromatic hydrogen atoms [20] [22].
In the solid state, biphenyl derivatives often adopt planar or near-planar conformations due to crystal packing forces, even when the gas-phase structure exhibits significant non-planarity [20] [22]. This crystal packing effect can result in dihedral angles between phenyl rings that differ substantially from solution-phase values [20].
The presence of vinyl substituents in 4,4'-divinylbiphenyl is expected to influence the crystal packing through additional π-π interactions and potential hydrogen bonding involving the vinyl hydrogen atoms [23]. These interactions may lead to layered crystal structures with molecules arranged to maximize favorable intermolecular contacts [23].
The electronic structure of 4,4'-divinylbiphenyl is characterized by extensive π-electron delocalization throughout the molecular framework [7] [5] [8]. The vinyl substituents at the para positions enable electronic conjugation with the biphenyl core, creating an extended π-system that significantly influences the compound's electronic properties [7] [24].
The highest occupied molecular orbital and lowest unoccupied molecular orbital of the molecule are primarily localized on the aromatic system and vinyl substituents [8] [25]. The conjugation between the vinyl groups and the aromatic rings results in stabilization of both frontier orbitals compared to isolated systems [8] [15]. This orbital interaction leads to a reduction in the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [24] [15].
The degree of conjugation in 4,4'-divinylbiphenyl depends significantly on the molecular conformation, particularly the dihedral angle between the phenyl rings [5] [8]. Planar conformations maximize orbital overlap and conjugation efficiency, while twisted conformations reduce the electronic communication between different parts of the molecule [5]. Research has demonstrated that the oscillator strength of electronic transitions decreases substantially as the biphenyl dihedral angle increases from 0 to 90 degrees [5].
The vinyl substituents act as electron-donating groups through resonance effects, contributing electron density to the aromatic system [7]. This electron donation influences the reactivity of the compound and its spectroscopic properties [7]. The symmetric substitution pattern at the 4,4' positions ensures equivalent electronic environments for both vinyl groups, resulting in enhanced molecular symmetry and simplified spectroscopic analysis [6].